

## Physical and chemical properties of (-)-Hinesol.

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## (-)-Hinesol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(-)-Hinesol is a naturally occurring sesquiterpenoid alcohol primarily isolated from the rhizomes of plants belonging to the Atractylodes genus, particularly Atractylodes lancea. This document provides an in-depth overview of the physical and chemical properties of (-)-Hinesol, alongside detailed experimental protocols for its isolation and analysis. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for its potential applications in research and drug development.

## **Physicochemical Properties**

**(-)-Hinesol**, also known as agarospirol, is a bicyclic sesquiterpenoid characterized by a spirovetivane skeleton. Its chemical and physical properties are summarized below.

## **General and Chemical Properties**



| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name        | 2-[(3R,5S,6S)-6,10-<br>dimethylspiro[4.5]dec-9-en-3-<br>yl]propan-2-ol | [1]          |
| Synonyms          | (-)-Hinesol, Agarospirol   | [2]          |
| CAS Number        | 23811-08-7   | [2]          |
| Molecular Formula | C15H26O  | [1][2]       |
| Molecular Weight  | 222.37 g/mol   | [1][2]       |
| Appearance        | Powder   |              |

**Physical Properties** 

| Property              | Value   | Reference(s) |
|-----------------------|---|--------------|
| Melting Point         | 59-60 °C  |              |
| Boiling Point         | 129 °C at 4 Torr  |              |
| Density               | 0.96 g/cm <sup>3</sup> at 25 °C   | -            |
| Optical Rotation [α]D | Data not available in the searched literature.  |              |
| Solubility            | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in water. | [2]          |

## **Spectral Data**

Detailed, fully assigned <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **(-)-Hinesol** are not readily available in the searched literature. However, the identification of Hinesol is typically confirmed using a combination of spectroscopic methods including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy[3]. General chemical shift ranges for protons and carbons in similar chemical environments can be referenced from standard NMR databases and literature on sesquiterpenoids[4][5][6].

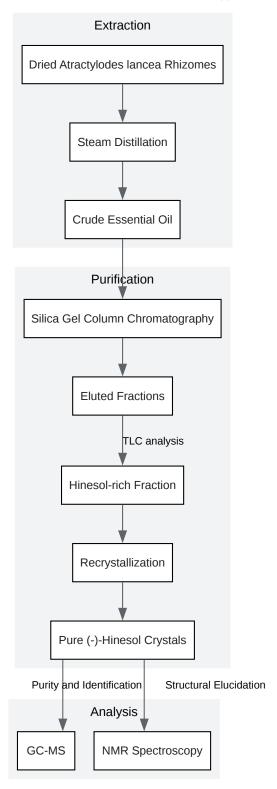


## Experimental Protocols Isolation and Purification of (-)-Hinesol

**(-)-Hinesol** is predominantly isolated from the essential oil of Atractylodes lancea rhizomes. A general workflow for its extraction and purification is outlined below.



#### Workflow for Isolation and Purification of (-)-Hinesol



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Workflow for the isolation and purification of (-)-Hinesol.



#### Methodology:

- Preparation of Plant Material: Dried rhizomes of Atractylodes lancea are coarsely powdered to increase the surface area for extraction.
- Steam Distillation: The powdered rhizomes are subjected to steam distillation. Volatile compounds, including **(-)-Hinesol**, are carried over with the steam, which is then condensed and collected. The essential oil is then separated from the aqueous layer.
- Column Chromatography: The crude essential oil is subjected to silica gel column chromatography. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically used for elution.
- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Hinesol.
- Recrystallization: The Hinesol-rich fractions are combined, and the solvent is evaporated.
   The residue is then recrystallized from a suitable solvent to yield pure (-)-Hinesol crystals.
- Structural Elucidation and Purity Assessment: The purity and identity of the isolated (-)-Hinesol are confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy[3].

## **Cytotoxicity Assessment (MTT Assay)**

The cytotoxic effect of **(-)-Hinesol** on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

#### Protocol:

- Cell Seeding: Cancer cells (e.g., HL-60) are seeded into a 96-well plate at a density of 1 × 10<sup>4</sup> cells/well and incubated for 24 hours to allow for cell attachment[7].
- Compound Treatment: The cells are then treated with various concentrations of **(-)-Hinesol** and incubated for a specified period (e.g., 24, 48, or 72 hours)[7].



- MTT Addition: Following treatment, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C[7].
- Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 μL of a solubilization solution (e.g., DMSO)[8].
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control[8].

## **Analysis of Protein Expression (Western Blot)**

Western blotting is used to detect changes in the expression and phosphorylation of specific proteins in signaling pathways, such as the activation of JNK.

#### Protocol:

- Cell Lysis: Cells treated with (-)-Hinesol are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
- SDS-PAGE: Equal amounts of protein (20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[9].
- Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane[9].
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK).
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The protein bands are visualized using an enhanced
  chemiluminescence (ECL) detection system[9].

## **Biological Activity and Signaling Pathways**



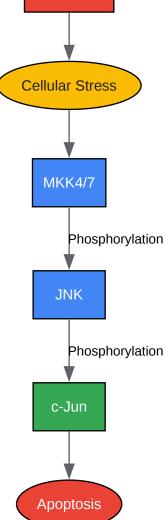
**(-)-Hinesol** has been shown to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. Its mechanisms of action involve the modulation of several key cellular signaling pathways.

## Induction of Apoptosis via the JNK Signaling Pathway

In human leukemia HL-60 cells, **(-)-Hinesol** induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

(-)-Hinesol Induced Apoptosis via JNK Pathway

# (-)-Hinesol



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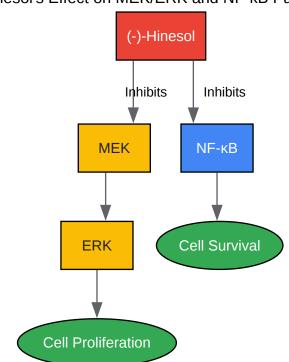
Simplified JNK signaling pathway leading to apoptosis.



**(-)-Hinesol** induces cellular stress, leading to the phosphorylation and activation of MKK4/7, which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, programmed cell death.

## Antitumor Effects via MEK/ERK and NF-kB Pathways

In non-small cell lung cancer cells, **(-)-Hinesol** has been reported to inhibit cell proliferation and induce apoptosis by downregulating the MEK/ERK and NF-kB signaling pathways.



(-)-Hinesol's Effect on MEK/ERK and NF-kB Pathways

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Inhibition of MEK/ERK and NF-kB pathways by (-)-Hinesol.

By inhibiting these pathways, **(-)-Hinesol** reduces the expression of proteins involved in cell cycle progression and survival, leading to cell cycle arrest and apoptosis.

## **Inhibition of H+,K+-ATPase**

**(-)-Hinesol** is a potent inhibitor of H+,K+-ATPase, the proton pump responsible for gastric acid secretion. This suggests its potential as an anti-ulcer agent. The inhibition is uncompetitive with



respect to ATP and is enhanced in the presence of Mg<sup>2+</sup>. It is believed that hinesol binds to the E1 state of the enzyme, preventing its conformational change to the E2 state and thereby blocking the proton pump cycle.

## Conclusion

(-)-Hinesol is a bioactive sesquiterpenoid with well-defined physical and chemical properties. Its ability to modulate key signaling pathways involved in cell proliferation and survival makes it a compound of significant interest for further investigation in the fields of oncology and pharmacology. The experimental protocols provided herein offer a foundation for researchers to isolate, characterize, and evaluate the biological activities of this promising natural product. Further research is warranted to fully elucidate its therapeutic potential.

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 To cite this document: BenchChem. [Physical and chemical properties of (-)-Hinesol.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564283#physical-and-chemical-properties-of-hinesol]

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